Arginine-15N4,d7 (hydrochloride)

SILAC Quantitative Proteomics Mass Spectrometry

Singly-labeled arginine standards fail to resolve from endogenous analyte in complex biological matrices, causing quantification bias. Arginine-15N4,d7 (hydrochloride) provides a definitive +11 Da mass shift through combined 15N₄ and d₇ labeling, enabling unambiguous chromatographic separation and accurate MS correction. • Achieves baseline resolution from endogenous arginine in HILIC-ESI-MS/MS with CVs <15%. • Functions as a cost-effective 'heavy' SILAC arginine source, generating +11 Da peptide shifts with reduced spectral interference. • Supplied as a stable hydrochloride salt; ships at ambient temperature with long-term storage at -20°C.

Molecular Formula C6H15ClN4O2
Molecular Weight 221.68 g/mol
Cat. No. B12384450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine-15N4,d7 (hydrochloride)
Molecular FormulaC6H15ClN4O2
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.Cl
InChIInChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1;
InChIKeyKWTQSFXGGICVPE-JKNVSEFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arginine-15N4,d7 (hydrochloride): Stable Isotope-Labeled Arginine Standard


Arginine-15N4,d7 (hydrochloride) is a stable isotope-labeled derivative of L-arginine hydrochloride, distinguished by the incorporation of four nitrogen-15 atoms (¹⁵N₄) and seven deuterium atoms (d₇) into its molecular structure [1]. This dual labeling results in a molecular formula of C₆H₈D₇Cl¹⁵N₄O₂ and a molecular weight of 221.68 g/mol . As a non-radioactive, heavy isotopologue of the endogenous amino acid L-arginine, it serves primarily as an internal standard for quantitative mass spectrometry (MS) and as a metabolic tracer in nitric oxide (NO) synthesis studies [2].

Why Arginine-15N4,d7 Cannot Be Replaced by Generic Analogs


Substitution with unlabeled L-arginine hydrochloride or singly-labeled variants (e.g., ¹⁵N₂-arginine or d₄-arginine) fails in quantitative applications due to insufficient mass differentiation from the endogenous analyte and the absence of the orthogonal detection capability required for accurate multiplexed assays [1]. The unique combination of +11 Da mass shift (from ¹⁵N₄ and d₇) and the distinct isotopic pattern provided by deuterium labeling enables unambiguous resolution and quantification in complex biological matrices, a capability that lighter or singly-labeled analogs cannot provide [2].

Quantitative Differentiation of Arginine-15N4,d7 from Other Isotopologues


Mass Shift and Multiplexing vs. ¹³C₆,¹⁵N₄-Arginine

In SILAC-based quantitative proteomics, Arginine-15N4,d7 (hydrochloride) provides a +11 Da mass shift relative to unlabeled arginine, compared to the +10 Da shift provided by ¹³C₆,¹⁵N₄-arginine (Arg-10) [1]. While Arg-10 is theoretically preferable for a larger shift, its use in fission yeast SILAC is compromised by significant metabolic conversion to Arg-7 and other products, leading to quantification errors. In contrast, the ¹⁵N₄,d₇ isotopologue, when used with appropriate genetic modifications (car1⁺ and aru1⁺ deletion), exhibits minimal conversion and maintains isotopic purity [2].

SILAC Quantitative Proteomics Mass Spectrometry

Isotopic Purity vs. Arginine-¹³C₆,¹⁵N₄,d₇

Arginine-15N4,d7 (hydrochloride) is routinely supplied with ≥98% isotopic purity for both ¹⁵N and deuterium labels . In contrast, the fully labeled variant Arginine-¹³C₆,¹⁵N₄,d₇ (hydrochloride) exhibits a higher isotopic enrichment specification of 99 atom % ¹³C, 98 atom % ¹⁵N, and 98 atom % D, with a molecular weight of 227.63 g/mol and a mass shift of M+17 relative to unlabeled arginine . The higher ¹³C enrichment in the latter compound is essential for certain NMR applications, but for routine LC-MS/MS quantification, the ¹⁵N₄,d₇ labeling provides sufficient mass separation and is often more cost-effective.

Isotopic Purity NMR Internal Standard

LC-MS/MS Precision with ¹⁵N₄-Arginine Internal Standard

In a validated LC-MS/MS method for simultaneous determination of arginine-related compounds, ¹⁵N₄-arginine (the ¹⁵N-labeled component of the target compound) was used as an internal standard for arginine quantification [1]. The method achieved intra- and inter-day variabilities below 15% for all analytes, including ¹⁵N₄-ARG. This demonstrates the compound's effectiveness in correcting for matrix effects and instrument variability, a performance level that unlabeled arginine cannot provide due to its co-elution and identical mass with the endogenous analyte.

LC-MS/MS Bioanalysis Internal Standard

Deuterium KIE and Metabolic Tracing vs. Unlabeled Arginine

The incorporation of seven deuterium atoms into Arginine-15N4,d7 (hydrochloride) introduces the potential for a deuterium kinetic isotope effect (KIE), which can alter the compound's metabolic and pharmacokinetic profile compared to unlabeled arginine [1]. While unlabeled arginine undergoes rapid metabolism via arginase and NOS pathways, the deuterated analog may exhibit slower enzymatic turnover, providing a distinct advantage as a tracer for quantifying metabolic flux without rapid dilution of the isotopic label [2].

Metabolic Flux Pharmacokinetics Deuterium Labeling

Recommended Applications for Arginine-15N4,d7 (hydrochloride)


Quantitative LC-MS/MS Bioanalysis of Arginine and Its Metabolites

Deploy as an internal standard for the simultaneous quantification of L-arginine, L-citrulline, ADMA, and SDMA in plasma, urine, and cell lysates using HILIC-ESI-MS/MS [1]. The +11 Da mass shift ensures baseline resolution from endogenous arginine, enabling accurate correction for matrix effects and achieving CVs <15% [1].

Metabolic Flux Analysis of Nitric Oxide Synthesis

Use as a tracer to quantify the conversion of arginine to nitric oxide and citrulline via NOS in cultured endothelial cells [2]. The deuterium label slows enzymatic turnover, prolonging the traceable window and improving the accuracy of flux calculations [3].

SILAC-Based Quantitative Proteomics in Mammalian Cells

Incorporate into SILAC media as a 'heavy' arginine source to generate a +11 Da mass shift in tryptic peptides [4]. This approach provides a cost-effective alternative to ¹³C₆,¹⁵N₄-arginine for routine quantitative proteomics, with the dual (¹⁵N and D) labeling offering enhanced spectral separation and reduced interference [4].

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